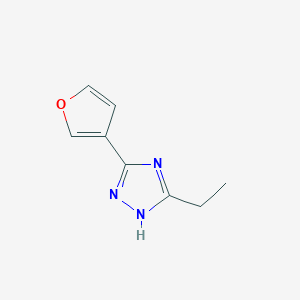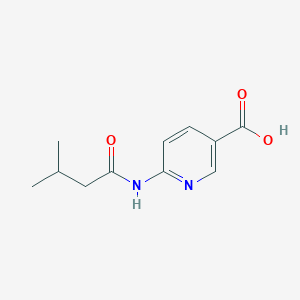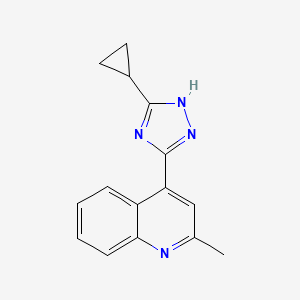
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In
作用機序
The mechanism of action of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in gene expression and cell growth. Inhibition of HDAC can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. This compound has also been found to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It can also reduce inflammation in the brain and improve cognitive function. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine in lab experiments is its specificity for HDAC and CK2 inhibition. This compound has been found to have minimal off-target effects, which can reduce the risk of unwanted side effects. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine. One area of research could focus on the development of more efficient synthesis methods to produce higher yields of the compound. Another area of research could focus on the optimization of the compound for specific therapeutic applications, such as cancer treatment or neurological disorders. Additionally, further studies could explore the potential of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
The synthesis of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine has been achieved using various methods. One such method involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid with 4-bromo pyridine in the presence of a palladium catalyst. Another method involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid with 4-chloro pyridine in the presence of a copper catalyst. These methods have been optimized to produce high yields of the compound.
科学的研究の応用
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine has been extensively studied for its potential therapeutic applications. One area of research has focused on its use as a potential treatment for cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Other areas of research have focused on its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can improve cognitive function and reduce inflammation in the brain.
特性
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h3-7H,1-2H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISOGPUDSSIQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)






![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)

